Computed Lipophilicity (XLogP3-AA) Comparison Across 3-Ethylazetidine-3-Carboxylate Esters
The methyl ester target compound exhibits an XLogP3-AA of 0.1, which is 1.0 log unit lower than that of the corresponding tert-butyl ester (XLogP3-AA = 1.1) [1][2]. This difference is substantial in medicinal chemistry, where a ΔlogP of ≥1 typically translates to a ~10-fold difference in partition coefficient, directly impacting aqueous solubility, permeability, and metabolic clearance predictions.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | tert-Butyl 3-ethylazetidine-3-carboxylate: XLogP3-AA = 1.1 |
| Quantified Difference | ΔXLogP3-AA = 1.0 log unit (10-fold difference in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
For procurement decisions in lead optimization programs, the lower lipophilicity of the methyl ester may reduce the risk of promiscuity and metabolic liabilities often associated with more lipophilic analogs, while still providing sufficient membrane permeability.
- [1] PubChem. Methyl 3-ethylazetidine-3-carboxylate. CID 130905049. XLogP3-AA = 0.1. https://pubchem.ncbi.nlm.nih.gov/compound/130905049 (accessed 2026-04-23). View Source
- [2] PubChem. Tert-butyl 3-ethylazetidine-3-carboxylate. CID 165894845. XLogP3-AA = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/165894845 (accessed 2026-04-23). View Source
